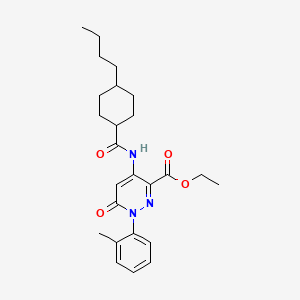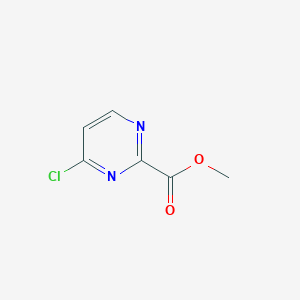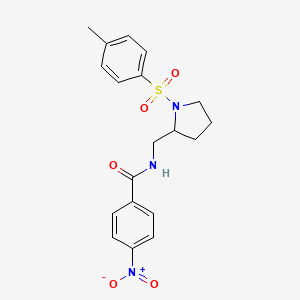![molecular formula C20H14BrClN4O2 B2797805 N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941977-24-8](/img/no-structure.png)
N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H14BrClN4O2 and its molecular weight is 457.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Coordination Chemistry
Research on pyrazole-acetamide derivatives highlights their significance in coordination chemistry. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showcasing the effect of hydrogen bonding on self-assembly processes and demonstrating significant antioxidant activity. These findings suggest the potential of such compounds in designing coordination complexes with desired properties for various applications, including as antioxidants (Chkirate et al., 2019).
Crystal Engineering and Hydrogen Bonding
The study of crystal structures of C,N-disubstituted acetamides, including pyrazole-acetamide derivatives, reveals intricate hydrogen bonding patterns. These patterns contribute to the formation of complex sheets and interwoven sheets, underscoring the role of hydrogen bonds in molecular assembly and crystal engineering. Such insights are crucial for designing materials with specific crystalline properties (Narayana et al., 2016).
Nonlinear Optical Properties
The nonlinear optical properties of crystalline acetamide structures have been theoretically investigated, highlighting their promising applications in photonic devices like optical switches and modulators. This research emphasizes the potential of pyrazole-acetamide derivatives in the development of materials for optical energy applications and the design of novel photonic devices (Castro et al., 2017).
Molecular Conformations and Biological Activities
Several studies have synthesized and characterized novel acetamide derivatives, exploring their molecular conformations and biological activities. For instance, research on N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide and similar compounds provides valuable insights into their structural characteristics and potential biological functions. This research contributes to the understanding of the relationship between molecular structure and biological activity, with implications for the design of new therapeutic agents (Salian et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves the reaction of 3-bromophenylamine with 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid to form the intermediate, which is then reacted with acetic anhydride to yield the final product.", "Starting Materials": [ "3-bromophenylamine", "2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 3-bromophenylamine (1.0 equiv) in dichloromethane and add triethylamine (1.2 equiv).", "Step 2: Add 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid (1.0 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic anhydride (1.2 equiv) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Quench the reaction by adding water and stirring for 30 minutes.", "Step 5: Extract the organic layer with dichloromethane and wash with sodium bicarbonate solution and brine.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to yield the crude product.", "Step 7: Purify the crude product by column chromatography using diethyl ether and dichloromethane as eluents to obtain the final product, N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide." ] } | |
CAS番号 |
941977-24-8 |
分子式 |
C20H14BrClN4O2 |
分子量 |
457.71 |
IUPAC名 |
N-(3-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C20H14BrClN4O2/c21-14-2-1-3-16(10-14)23-19(27)12-25-8-9-26-18(20(25)28)11-17(24-26)13-4-6-15(22)7-5-13/h1-11H,12H2,(H,23,27) |
InChIキー |
NTCOZZPXFKVHLD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797724.png)


![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B2797730.png)
![4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile](/img/structure/B2797731.png)



![2,6-Dichlorooxazolo[4,5-b]pyridine](/img/structure/B2797738.png)
![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)

![N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2797743.png)
